(S)-1-Phenylbutylamine

Description

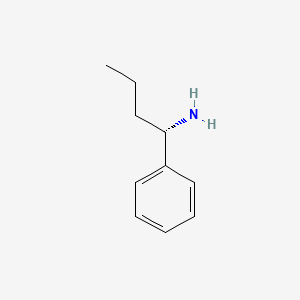

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOXKVFLASIOJD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368708 | |

| Record name | (S)-1-PHENYLBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-60-4 | |

| Record name | (S)-1-PHENYLBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chiral Shift Reagents Csrs :this Technique Avoids Covalent Modification of the Analyte. Instead, an Enantiomerically Pure Chiral Lanthanide Shift Reagent is Added to the Nmr Sample.acs.orgacs.orgthese Reagents Are Paramagnetic Lanthanide Complexes, Such As Eu Hfc ₃ Europium Iii Tris 3 Heptafluoropropylhydroxymethylene + Camphorate , That Can Form Weak, Transient Lewis Acid Base Complexes with the Amine.nih.govlibretexts.orgthis Interaction Induces Large Changes in the Chemical Shifts of the Analyte S Protons.acs.orgin a Racemic Mixture, the S Amine Csr Complex and the R Amine Csr Complex Are Diastereomeric. This Diastereomeric Interaction Results in Differential Shifts for the Corresponding Protons of the Two Enantiomers, Leading to the Splitting of Signals in the Nmr Spectrum.acs.orglibretexts.orgthe Enantiomeric Excess Can Be Determined by Integrating These Separated Signals. While Effective, the Concentration of the Shift Reagent Must Be Carefully Optimized, As High Concentrations Can Cause Significant Line Broadening, Reducing Spectral Resolution.wikipedia.org

Mass Spectrometry (MS) for Isomer Differentiation and Structural Elucidation

Mass spectrometry (MS) is a cornerstone of chemical analysis due to its high sensitivity and ability to determine the molecular weight of a compound. However, differentiating isomers, which have the same molecular formula and mass, presents a significant challenge. lcms.cz Standard MS techniques often produce identical or nearly identical mass spectra for isomers, including enantiomers and positional isomers. wvu.eduresearchgate.net To overcome this, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are employed. researchgate.net In MS/MS, the molecular ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. Structural isomers can often be distinguished if they produce unique fragment ions or different relative abundances of common fragments. lcms.czwvu.edu

Differentiating enantiomers like (S)- and (R)-1-phenylbutylamine is more complex as they have identical fragmentation patterns. Chiral differentiation by MS requires the introduction of a chiral selector to form diastereomeric complexes that can then be distinguished. This is often achieved by forming non-covalent complexes with a chiral reference compound in the ion source. nih.govjst.go.jp

In-source Collision-Induced Dissociation (CID) is a technique where fragmentation is induced in the ion source region of the mass spectrometer by increasing the accelerating voltage, rather than in a dedicated collision cell as in traditional tandem MS. nih.govwvu.edu This method can be cleverly adapted for chiral analysis.

A notable approach involves the formation of trimeric cluster ions in an electrospray ionization (ESI) source. nih.govjst.go.jp For an analyte like 1-phenylbutylamine, a solution containing the amine, a chiral reference compound, and a metal salt (e.g., CuSO₄) is introduced into the mass spectrometer. This leads to the formation of diastereomeric trimeric cluster ions, for instance, [Cu(II)((S)-amine)(chiral-ref)₂-H]⁺ and [Cu(II)((R)-amine)(chiral-ref)₂-H]⁺. By increasing the in-source voltage, these cluster ions are energetically activated and begin to fragment. nih.gov The stability of these diastereomeric complexes differs, causing them to dissociate at different rates. By monitoring the relative intensity of the precursor ion as a function of the in-source voltage, a "breakdown curve" can be generated. The difference in these curves for the two enantiomers allows for their differentiation and even quantification. researchgate.net This method is advantageous as it can be performed on a single-stage mass spectrometer without the need for a full MS/MS setup. nih.govjst.go.jp

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings. jstar-research.com For (S)-1-Phenylbutylamine, molecular modeling can be used to explore its conformational space, identifying low-energy conformers and the energy barriers between them. These calculations are crucial for interpreting experimental data, such as vibrational spectra, where the observed spectrum is a population-weighted average of all contributing conformers. researchgate.net

Computational methods can predict a wide range of properties, including three-dimensional geometries, electronic properties like charge distribution and molecular orbitals, and spectroscopic properties such as IR and NMR spectra. jstar-research.com By modeling reaction pathways, it is also possible to predict activation energies and transition states, offering insights into reaction kinetics and mechanisms. jstar-research.com

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgscispace.com It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are based on the electron density of a system rather than the complex many-electron wavefunction, which simplifies the calculations significantly. scispace.com

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule and its various conformers.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra of the molecule. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

Predict Electronic Properties: Calculate properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, such as where it is most likely to act as a nucleophile (the lone pair on the nitrogen atom).

Model Reactivity: DFT can be used to calculate reactivity indices and model the transition states of chemical reactions, providing a deeper understanding of the molecule's chemical behavior. scispace.com

The reliability of DFT results has made it an essential tool for predicting the physical and chemical properties of a wide range of molecules. mdpi.com

Table 3: Selected Computational Properties for Phenylalkylamines This table shows examples of properties that can be calculated using computational methods. The values are illustrative for a molecule of this type.

| Property | Description | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. chemscene.com | Predicts properties like membrane permeability and drug transport. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. chemscene.com | Indicates the lipophilicity (fat-solubility) of a molecule. |

| Rotatable Bonds | Number of bonds which allow free rotation, contributing to molecular flexibility. chemscene.com | Relates to conformational flexibility and binding affinity. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and chemical reactivity (nucleophilicity/electrophilicity). |

Compound Reference Table

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to explore the conformational landscape of a molecule, which encompasses the full range of three-dimensional shapes or conformations that a molecule can adopt. For a chiral molecule like this compound, understanding its conformational preferences is crucial, as these can significantly influence its interactions with other molecules, particularly the highly specific active sites of enzymes.

In the context of enzyme-substrate interactions, MD simulations provide critical insights into the dynamic nature of both the substrate and the protein. mdpi.com Proteins are not static entities; their binding sites are often formed by flexible loops that can change conformation. mdpi.com MD simulations can generate numerous different enzyme conformers, providing a more realistic and dynamic picture of the potential binding pocket compared to a static crystal structure. mdpi.com

The process involves creating a computational model of the system of interest, such as this compound and an enzyme immersed in a solvent like water. mdpi.com By calculating the forces between atoms and applying the laws of classical mechanics, the simulation tracks the trajectories of atoms over a specific period. mdpi.com This allows for the observation of conformational changes, from subtle side-chain movements to large-scale domain motions in the protein. nih.gov Enhanced sampling techniques, such as Replica-Exchange MD (REMD), are often employed to overcome high energy barriers and more thoroughly explore the conformational space in a computationally feasible timeframe. biorxiv.org

For this compound, MD simulations are instrumental in studying its entry into and positioning within an enzyme's active site. The simulations can reveal how the molecule's butyl group and phenyl ring orient themselves to fit within the binding pockets, a process governed by complex, non-covalent interactions. This dynamic understanding is a prerequisite for detailed binding studies and rational enzyme engineering.

In Silico Modeling for Substrate Binding and Enzyme-Substrate Interactions

In silico modeling, which encompasses techniques like molecular docking and quantum mechanics (QM), is a cornerstone of modern biocatalyst development. It is used to predict how a substrate like this compound binds to an enzyme and to elucidate the energetic and geometric details of the enzyme-substrate complex. quantumzyme.com These computational approaches are particularly valuable for engineering enzymes like ω-transaminases (ω-TAs), which are used for the synthesis of valuable chiral amines. semanticscholar.org

The substrate scope of many naturally occurring ω-TAs is limited, and they often show low or no activity towards bulky, non-native substrates such as this compound. semanticscholar.orgacs.org Computational redesign strategies are therefore employed to engineer these enzymes to accept larger substrates. acs.org

One successful strategy combines MD simulations with semi-empirical QM calculations. quantumzyme.comresearchgate.net This approach was used to expand the substrate scope of the Chromobacterium violaceum amine transaminase (CvTA). The wild-type enzyme was unable to convert butyrophenone (B1668137) to this compound. quantumzyme.comresearchgate.net In silico modeling, including simulations of the substrate's entry path, identified key amino acid residues that created steric hindrance. researchgate.netuni-greifswald.de By modeling mutations at these positions, researchers could predict variants with improved activity. This led to the creation of double mutants that exhibited a more than 200-fold increase in activity for the conversion of this compound. researchgate.netmdpi.com

The table below summarizes the findings from the computational and experimental validation of CvTA mutants.

| Enzyme Variant | Mutations | Relative Activity Improvement vs. Wild-Type | Key Finding |

| CvTA Wild-Type | - | 1x | No detectable activity for this compound synthesis. researchgate.net |

| CvTA Double Mutant 1 | F88L/C418G | >200x | In silico modeling correctly predicted that mutating residues in the substrate tunnel would significantly improve activity for bulky substrates. researchgate.net |

| CvTA Double Mutant 2 | F88L/C418L | >200x | The computational protocol successfully identified beneficial mutations far from the active site, which would be missed by typical engineering strategies. researchgate.netuni-greifswald.de |

A similar computational approach was applied to an ω-transaminase from Pseudomonas jessenii (PjTA-R6), which also had no detectable activity for the synthesis of this compound. semanticscholar.orgacs.org Computational design was used to create small libraries of enzyme variants with specific mutations aimed at accommodating the bulky propyl group of the substrate. acs.org The in silico predictions proved highly accurate, with the majority of the designed variants showing the desired activity. semanticscholar.org The best variant for producing this compound was a triple mutant. semanticscholar.org

The results for the PjTA-R6 redesign are highlighted in the following table.

| Enzyme Variant | Mutations | Result for this compound Synthesis | Key Finding |

| PjTA-R6 Wild-Type | - | No detectable activity. semanticscholar.org | The native enzyme's binding pockets cannot accommodate the bulky substrate. acs.org |

| PjTA-R6 Triple Mutant | W58M/F86L/R417L | Successful synthesis of this compound with >99% enantiomeric excess. semanticscholar.org | Computational design was an efficient approach to rapidly expand the substrate scope of the enzyme. semanticscholar.org |

Research on the transaminase from Vibrio fluvialis (VfTA) also benefited from computational analysis. While the wild-type showed some activity, engineering efforts guided by structural analysis led to mutants with significantly increased activity in the conversion of this compound. mdpi.com These studies demonstrate the power of combining molecular docking, MD simulations, and QM calculations to rationally engineer enzymes. By simulating the external aldimine intermediate—the first chiral intermediate in the reaction—researchers can accurately predict the enantioselectivity of different enzyme variants for a range of substrates. acs.org

The table below details mutations in VfTA that impacted its activity.

| Enzyme Variant | Mutations | Activity Change Towards (S)-Amine Donors | Key Finding |

| VfTA Wild-Type | - | Base activity. | Tolerant to mutations in both small and large binding pockets. mdpi.com |

| VfTA Mutant M3 | W57F/R415L/L417V | 5.1-fold activity increase with this compound as the amine donor for transamination to pentanal. mdpi.com | Mutations in the large binding pocket can alter substrate preference from natural keto acids to other aldehydes. mdpi.com |

| VfTA Mutant | F85L/V153A | 26-fold increase in activity toward (S)-phenylbutylamine. mdpi.com | Systematic mutagenesis of active site residues successfully expanded the substrate scope. mdpi.com |

These examples underscore how in silico modeling of substrate binding and enzyme-substrate interactions provides a detailed roadmap for protein engineering, enabling the development of highly efficient and selective biocatalysts for the synthesis of chiral amines like this compound. semanticscholar.orgresearchgate.net

Chiral Resolution Strategies Utilizing S 1 Phenylbutylamine and Its Derivatives

Classical Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers, a process known as chiral resolution, is a critical step in the production of many pharmaceuticals and fine chemicals. One of the most established and industrially significant methods for achieving this is classical chiral resolution through the formation of diastereomeric salts. pharmtech.comwikipedia.org This technique leverages the different physical properties of diastereomers, which, unlike enantiomers, can be separated by conventional methods like crystallization. pharmtech.comlibretexts.org The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pharmtech.comwikipedia.org Due to their distinct crystalline structures and solubilities, one diastereomer will preferentially crystallize, allowing for its separation. numberanalytics.comchiralpedia.com

Fundamental Principles of Stereoselective Crystallization

Stereoselective crystallization is the cornerstone of classical chiral resolution. It relies on the principle that when a racemic mixture reacts with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed. numberanalytics.comchiralpedia.com These diastereomers possess different three-dimensional arrangements and, consequently, exhibit distinct physical properties, most importantly, solubility. chiralpedia.comadvanceseng.com

The process of separation is governed by both thermodynamic and kinetic factors. numberanalytics.com Thermodynamically, the difference in the crystal lattice energies of the two diastereomeric salts dictates their relative solubilities. The less soluble diastereomer will crystallize out of a supersaturated solution first, leaving the more soluble diastereomer in the mother liquor. numberanalytics.comchiralpedia.com Kinetically, the rates of nucleation and crystal growth for each diastereomer can also be different, further influencing the efficiency of the resolution. nih.gov

Several techniques are employed to induce crystallization, including preferential crystallization, where a seed crystal of the desired diastereomer is added to a supersaturated solution to promote its crystallization. The success of stereoselective crystallization is highly dependent on the choice of solvent and the conditions of crystallization, such as temperature and concentration. advanceseng.com

Application as a Chiral Resolving Agent for Racemic Carboxylic Acids

(S)-1-Phenylbutylamine and its derivatives have proven to be effective chiral resolving agents for a variety of racemic carboxylic acids. The amine group of this compound reacts with the carboxylic acid group of the racemate to form diastereomeric ammonium-carboxylate salts. The differing spatial arrangements of these salts lead to differences in their crystal packing and solubility, enabling their separation. libretexts.orgacs.org

Many non-steroidal anti-inflammatory drugs (NSAIDs) are chiral molecules, with one enantiomer often exhibiting the desired therapeutic activity while the other may be less active or even contribute to side effects. google.commdpi.com Therefore, the resolution of racemic NSAIDs is of significant pharmaceutical importance.

(S)-3-Methyl-2-phenylbutylamine (a derivative of this compound) has been successfully used to resolve several important NSAIDs. acs.orgresearchgate.net For instance, the resolution of racemic ibuprofen, ketoprofen, and naproxen (B1676952) has been achieved with high enantiomeric excess (ee). acs.orgresearchgate.net The (S)-enantiomers of these drugs are the pharmacologically active forms. mdpi.com

In a notable study, the optical resolution of racemic ibuprofen, ketoprofen, and naproxen using (S)-3-methyl-2-phenylbutylamine yielded the corresponding (S)-enantiomers with high purity. acs.orgresearchgate.net The process involves the formation of diastereomeric salts, followed by fractional crystallization to isolate the less soluble salt containing the desired (S)-acid. Subsequent treatment with a strong acid liberates the pure (S)-NSAID. google.comchegg.com

Resolution of NSAID Precursors using (S)-3-Methyl-2-phenylbutylamine

| Racemic Carboxylic Acid | Resolved Enantiomer | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% |

Data from a study on the versatility of (S)-3-methyl-2-phenylbutylamine as a resolving agent. acs.orgresearchgate.net

The utility of this compound and its derivatives extends to the resolution of crucial intermediates in the synthesis of other pharmaceuticals. For example, (S)-3-methyl-2-phenylbutylamine has been employed to resolve racemic 2-hydroxy-4-phenylbutanoic acid and 2-benzylsuccinic acid. acs.orgresearchgate.net

(R)-2-hydroxy-4-phenylbutanoic acid is a key intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors like benazepril. acs.orgjiangnan.edu.cn Its resolution using (S)-3-methyl-2-phenylbutylamine provides the desired (R)-enantiomer with high optical purity. acs.orgacs.org Similarly, (S)-2-benzylsuccinic acid, an important building block for various therapeutic agents, has been successfully resolved using the same resolving agent. acs.orgresearchgate.netontosight.ai

Resolution of Pharmaceutical Intermediates using (S)-3-Methyl-2-phenylbutylamine

| Racemic Carboxylic Acid | Resolved Enantiomer | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| 2-hydroxy-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | 99.0% | 34.4% |

| 2-benzylsuccinic acid | (S)-2-benzylsuccinic acid | 99.0% | 32.2% |

Data from a study on the versatility of (S)-3-methyl-2-phenylbutylamine as a resolving agent. acs.orgresearchgate.net

Development of Advanced Chiral Resolution Systems

To improve the efficiency and applicability of classical resolution, advanced systems have been developed. These often involve strategies to manipulate the crystallization process to favor the formation of one diastereomer.

The "Dutch Resolution" is a significant advancement in diastereomeric salt crystallization. nih.gov This method involves using a mixture of structurally related resolving agents, often referred to as a "family" of resolving agents. researchgate.net The addition of a small amount of a structurally similar compound (a "family member additive") to the resolving agent can inhibit the nucleation of the more soluble diastereomeric salt, thereby increasing the yield and purity of the less soluble one. nih.govresearchgate.net

For instance, in the resolution of mandelic acid with (R)-1-phenylethylamine, the addition of (R)-1-phenylbutylamine as a family member additive was found to widen the metastable zone for the more soluble diastereomer, effectively inhibiting its crystallization and improving the resolution efficiency. researchgate.netresearchgate.net This strategy has been shown to be broadly applicable for various racemates. researchgate.net The principle relies on the idea that the additive molecules can disrupt the crystal lattice formation of the more soluble diastereomer without significantly affecting the crystallization of the desired, less soluble diastereomer. nih.gov

Exploration of Structurally Related Chiral Amines as Resolving Agents

The principle of using structurally similar molecules as resolving agents is a well-established strategy in chiral resolution. This concept, sometimes referred to as "Dutch Resolution," explores the use of resolving agents that are part of the same structural family. researchgate.net Research has shown that amines structurally related to this compound are effective resolving agents for various racemic compounds, particularly carboxylic acids.

One such example is (S)-3-methyl-2-phenylbutylamine, a β-alkyl-β-phenethylamine derivative. acs.org This resolving agent has demonstrated significant versatility in the resolution of several pharmaceutically important profens and other chiral carboxylic acids. acs.org The efficiency of this resolution process is based on the formation of diastereomeric salts with differing solubilities, which can then be separated by crystallization. wikipedia.org For instance, when used to resolve racemic ibuprofen, (S)-3-methyl-2-phenylbutylamine yields (S)-ibuprofen with a 98.7% enantiomeric excess (ee) and a 39.8% yield. acs.org Similarly, high enantiomeric purities have been achieved for other non-steroidal anti-inflammatory drugs (NSAIDs) and key pharmaceutical intermediates. acs.org

Another structurally related amine, (R)-1-phenylbutylamine, has been investigated as a nucleation inhibitor in the resolution of racemates with the closely related (R)-1-phenylethylamine. researchgate.net This demonstrates that even subtle structural variations within a family of chiral amines can significantly influence the crystallization kinetics of diastereomeric salts, thereby enhancing the efficiency of the resolution. researchgate.net The primary effect observed was the widening of the metastable zone for the more soluble diastereomer, which is a key factor in successful classical resolution. researchgate.net The effectiveness of these related amines is often dependent on their specific structure, with bifunctional analogues of 1-phenylethylamine (B125046) and 1-phenylbutylamine showing particular promise as broadly applicable and effective inhibitors. researchgate.net

| Racemic Acid Resolved | Target Enantiomer Obtained | Enantiomeric Excess (ee) | Overall Yield | Significance of Target |

|---|---|---|---|---|

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% | Active form of NSAID |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% | Active form of NSAID |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% | Active form of NSAID |

| 2-Hydroxy-4-phenylbutanoic acid (HPBA) | (R)-HPBA | 99.0% | 34.4% | Intermediate for ACE inhibitors (e.g., Benazapril) |

| 2-Benzylsuccinic acid (BSA) | (S)-BSA | 99.0% | 32.2% | Intermediate for hypoglycemic agent KAD-1229 |

Kinetic Resolution Processes

Kinetic resolution is a powerful method for obtaining enantiomerically pure compounds from a racemate by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. tudelft.nl Biocatalysis, employing enzymes such as lipases and transaminases, is a particularly effective approach for the kinetic resolution of amines. researchgate.netacs.org

Lipase-Catalyzed Kinetic Resolution of Alkyl Amines

Lipases are highly versatile and widely used biocatalysts for the kinetic resolution of racemic amines via enantioselective acylation. researchgate.netnih.gov These enzymes, particularly Lipase B from Candida antarctica (CaLB), are known for their high efficiency, stability in organic solvents, and lack of a need for cofactors. nih.govuobabylon.edu.iq The ChiPros™ process, for example, is a highly efficient industrial method based on lipase-catalyzed acetylation for resolving alkyl amines like this compound, achieving very high enantioselectivity (E values > 1,000). frontiersin.org

The choice of acylating agent, solvent, and enzyme immobilization support are all crucial factors that influence the conversion and enantioselectivity of the resolution. researchgate.netuobabylon.edu.iq For example, in the CaLB-catalyzed resolution of various racemic amines, isopropyl 2-ethoxyacetate was found to provide the best balance between conversion and enantiomeric selectivity compared to other acyl donors like diisopropyl malonate. uobabylon.edu.iq

Research has compared the performance of commercially available CaLB (Novozym 435) with CaLB immobilized on magnetic nanoparticles (CaLB-MNPs). While Novozym 435 generally shows higher activity and faster conversion, CaLB-MNPs can exhibit higher enantioselectivity, offering a good alternative with the added benefit of easy magnetic separation and reuse. uobabylon.edu.iq For the resolution of 1-phenylethan-1-amine, a close structural analogue of 1-phenylbutylamine, CaLB-MNPs with isopropyl 2-ethoxyacetate as the acylating agent achieved over 95% ee for the (R)-amide at 50% conversion after 6 hours. uobabylon.edu.iq

| Biocatalyst | Acylating Agent | Time (h) | Conversion (%) | Enantiomeric Excess of Amide ((R)-3c) (%) | Enantiomeric Excess of Amine ((S)-1c) (%) |

|---|---|---|---|---|---|

| Novozym 435 | Isopropyl 2-ethoxyacetate | 1 | 49 | 96 | 92 |

| Novozym 435 | Isopropyl 2-ethoxyacetate | 6 | 50 | 96 | 96 |

| CaLB-MNPs | Isopropyl 2-ethoxyacetate | 1 | 15 | >95 | 17 |

| CaLB-MNPs | Isopropyl 2-ethoxyacetate | 6 | 50 | >95 | >95 |

Biocatalytic Kinetic Resolution Mediated by Microorganisms and Enzymes

Beyond isolated lipases, whole microbial cells and other classes of enzymes are effectively used for the kinetic resolution of racemic amines. scielo.brmdpi.com The use of whole cells can be economically advantageous as it circumvents the need for enzyme purification and provides natural cofactor regeneration. scielo.br

Endophytic fungi have shown promise as biocatalysts. For instance, the fungus Stemphylium lycopersici was used to resolve rac-phenylbutylamine, stereoselectively converting the (S)-enantiomer and leaving the unreacted (R)-1-phenylbutylamine with an enantiomeric excess of up to 91%. scielo.br

Transaminases (TAs), or aminotransferases, are another critical class of enzymes for synthesizing chiral amines. nih.gov They can be used in kinetic resolution by selectively converting one enantiomer of a racemic amine into a ketone. mdpi.com A significant challenge has been the limited activity of many wild-type transaminases towards sterically bulky substrates. nih.gov However, protein engineering has led to the development of highly active mutants. For example, specific double mutants (F88L/C418G or F88L/C418L) of an (S)-selective ω-transaminase from Chromobacterium violaceum (CvTA) exhibited more than a 200-fold increase in activity for the conversion of this compound. nih.govresearchgate.net A single mutant (L59A) of the same enzyme was successfully used to produce bulky amines like this compound in enantiomerically pure form (>99% ee). nih.gov

Furthermore, enzyme cascades have been designed for efficient kinetic resolution. A system coupling an (R)-selective amine dehydrogenase (AmDH) with an alanine (B10760859) dehydrogenase (AlaDH) has been used to resolve racemic amines. mdpi.com This process involves the oxidative deamination of the R-amine, leaving behind the desired (S)-amine with high enantiopurity. Using a whole-cell system, this method successfully resolved 100 mM of rac-α-methylbenzylamine (a close analogue of 1-phenylbutylamine) to yield the (S)-enantiomer with >99% ee. mdpi.com

| Biocatalyst | Racemic Substrate | Process | Resulting Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Fungus (Stemphylium lycopersici) | rac-Phenylbutylamine | Whole-cell biotransformation | (R)-1-Phenylbutylamine | up to 91% | scielo.br |

| Engineered ω-Transaminase (CvTA L59A) | Ketone precursor + Amino donor | Asymmetric synthesis | This compound | >99% | nih.gov |

| Amine Dehydrogenase (AmDH) + Alanine Dehydrogenase (AlaDH) | rac-α-Methylbenzylamine | Whole-cell enzyme cascade | (S)-α-Methylbenzylamine | >99% | mdpi.com |

Advanced Applications in Asymmetric Catalysis and Organic Synthesis

(S)-1-Phenylbutylamine as a Precursor for Chiral Ligands and Organocatalysts

Chiral amines, including this compound, are pivotal in stereoselective organic synthesis. sigmaaldrich.com They can be directly utilized as resolving agents, incorporated as structural components of chiral auxiliaries, or serve as foundational building blocks for more complex chiral ligands and organocatalysts. sigmaaldrich.com The development of novel asymmetric catalytic systems is a key focus in modern organic chemistry, aiming to streamline the synthesis of enantioenriched chiral building blocks. sigmaaldrich.comnih.gov

The utility of chiral molecules like this compound extends to their role in organocatalysis, where small organic molecules catalyze chemical reactions. abcr.com The development of new chiral scaffolds is crucial for advancing asymmetric synthesis, as these structures are essential for effectively transferring asymmetry during a reaction. nih.gov this compound can be a precursor to such scaffolds, which are then modified to create a diverse range of catalysts for highly selective reactions. nih.gov For instance, chiral phosphoric acids, often derived from binaphthol (BINOL) structures, are effective organocatalysts in various reactions, and the synthesis of such complex catalysts can originate from simpler chiral building blocks. abcr.com

Role as a Chiral Building Block in Complex Molecule Synthesis

The intrinsic chirality of this compound makes it a valuable chiral building block for the synthesis of more complex molecules. sigmaaldrich.com Chiral building blocks are fundamental components required to construct enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. sigmaaldrich.com

Construction of Active Pharmaceutical Ingredients (APIs) and their Precursors

This compound and its derivatives are key intermediates in the synthesis of several important active pharmaceutical ingredients (APIs). sigmaaldrich.com

This compound serves as a crucial component in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Benazepril, a medication used to treat high blood pressure. acs.orgnewdrugapprovals.org A key intermediate for the synthesis of Benazepril is (R)-2-hydroxy-4-phenylbutanoic acid (HPBA). acs.orgresearchgate.net The resolution of racemic HPBA can be achieved using (S)-3-methyl-2-phenylbutylamine, a derivative of this compound, to obtain the desired (R)-enantiomer with high enantiomeric purity. acs.org Another synthetic route to Benazepril involves the use of L-homophenylalanine ethyl ester, which shares structural similarities with derivatives of this compound. nih.gov

Table 1: Role of this compound Derivatives in Benazapril Synthesis

| Intermediate/Reagent | Role in Synthesis | Outcome | Reference |

| (S)-3-methyl-2-phenylbutylamine | Chiral resolving agent | Resolution of racemic 2-hydroxy-4-phenylbutanoic acid (HPBA) to yield (R)-HPBA | acs.org |

| (R)-2-hydroxy-4-phenylbutanoic acid | Key intermediate | Precursor for the ACE inhibitor Benazepril | acs.orgresearchgate.net |

| L-homophenylalanine ethyl ester | Chiral building block | Used in an asymmetric aza-Michael addition to prepare a key intermediate for Benazepril | nih.gov |

The synthesis of the antidiabetic drug Repaglinide relies on the key intermediate (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. figshare.comtandfonline.comresearchgate.net This chiral amine is a structural analog of this compound. The synthesis of Repaglinide involves the condensation of this chiral amine with 3-ethoxy-[4-(ethoxycarbonyl)phenyl]acetic acid, followed by hydrolysis. tandfonline.comasianpubs.org The stereochemistry of the (S)-amine is crucial for the pharmacological activity of Repaglinide. asianpubs.org Various synthetic strategies have been developed to produce this key chiral amine intermediate with high enantiomeric purity. asianpubs.orgdrugfuture.com

Table 2: Synthesis of Repaglinide Intermediate

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reference |

| 2-fluoro benzonitrile | Isobutylmagnesium bromide | (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine | Repaglinide | figshare.comtandfonline.comresearchgate.net |

| (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine | 3-ethoxy-[4-(ethoxycarbonyl)phenyl]acetic acid | Amide ester intermediate | Repaglinide | tandfonline.comasianpubs.org |

Synthesis of Other Biologically Active Compounds

The utility of this compound as a chiral building block extends to the synthesis of a wide array of other biologically active compounds. sigmaaldrich.com For instance, phenylspirodrimanes, a class of meroterpenoids, can be chemically modified using various primary amines, including 4-phenylbutylamine (B88947) (a positional isomer of 1-phenylbutylamine), to generate libraries of lactams. acs.orgnih.gov These semisynthetic compounds have been screened for inhibitory activity against serine proteases, which are involved in the blood coagulation cascade. acs.orgnih.gov While the lactam derived from 4-phenylbutylamine was found to be inactive in one study, this approach demonstrates the potential for using phenylbutylamine derivatives to create diverse molecular structures for biological screening. acs.org

Contributions to Stereoselective Organic Transformations Beyond Resolution

The application of this compound and its derivatives is not limited to classical resolution. These chiral amines are instrumental in a variety of stereoselective transformations, which are reactions that preferentially yield one stereoisomer over others. edurev.in This is a critical aspect of modern organic synthesis, as the biological activity of a molecule is often dictated by its specific three-dimensional structure. edurev.in

This compound can be a precursor for chiral ligands used in asymmetric catalysis, a field that has seen significant growth. snnu.edu.cnnih.gov These ligands, when complexed with a metal center, can induce high levels of enantioselectivity in a wide range of chemical reactions. abcr.com For example, chiral phosphine (B1218219) ligands, which can be synthesized from chiral amines, are widely used in asymmetric hydrogenation and cross-coupling reactions. abcr.com

Furthermore, the principles of organocatalysis, where a small organic molecule accelerates a reaction, often rely on chiral amines or their derivatives to create a chiral environment. snnu.edu.cnnih.gov This approach has been successfully used to construct axially chiral compounds, which are important precursors for biologically active molecules and other useful synthetic intermediates. nih.gov The development of such organocatalytic methods provides a powerful tool for the efficient and enantioselective synthesis of complex molecular architectures. nih.gov

Research into Biological Interactions and Mechanistic Studies

Substrate Specificity and Kinetic Studies with Amine Dehydrogenases and ω-Transaminases

(S)-1-Phenylbutylamine serves as a key substrate in biocatalytic studies involving amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs). These enzymes are of significant interest for the asymmetric synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry.

Research has demonstrated that ω-transaminases can catalyze the synthesis of this compound. For instance, a single mutant (L59A) of an ω-transaminase from Chromobacterium violaceum (CvTA) was utilized for the asymmetric synthesis of this compound, achieving an enantiomerically pure form with over 99% enantiomeric excess (ee). units.it Similarly, protein engineering efforts on an (S)-ω-transaminase from Pseudomonas jessenii (PjTA) have been explored to enhance its activity toward bulky amines like 1-phenylbutylamine. A triple mutant, W58M/F86L/R417L, showed enhanced catalytic performance for this substrate. units.itsemanticscholar.org Further engineering of a thermostable ω-TA from Pseudomonas jessenii (PjTA-R6) aimed to expand its substrate scope, with this compound being a specific target due to the steric bulk of its propyl group. semanticscholar.org

Kinetic resolution studies also highlight the interaction of this compound with these enzymes. Two double mutants (F88L/C418G and F88L/C418L) of an (S)-ω-transaminase exhibited a more than 200-fold improvement in activity for the conversion of this compound. units.it In another study, mutants of an (S)-ω-transaminase from Vibrio fluvialis (VfTA), specifically F85L/V153A, demonstrated a 30-fold increase in activity in the conversion of (S)-phenylbutylamine. nih.gov

Amine dehydrogenases represent an alternative enzymatic route for the production of chiral amines. While specific kinetic data for this compound with AmDHs is not extensively detailed in the provided context, engineered AmDHs have been successfully used to produce a variety of chiral amines from prochiral ketones, including (R)-1-phenylbutylamine. wikipedia.org This underscores the potential of this class of enzymes to interact with phenylbutylamine isomers. The lipase-catalyzed acetylation process by ChiPros™ from BASF has also been noted for its high efficiency in the kinetic resolution of various alkyl amines, including this compound. sigmaaldrich.comjptcp.com

Table 1: Engineered ω-Transaminases and their Activity towards Phenylbutylamine Derivatives

| Enzyme Origin | Mutation(s) | Substrate/Product | Key Finding | Reference |

|---|---|---|---|---|

| Chromobacterium violaceum (CvTA) | L59A | This compound | Successful asymmetric synthesis with >99% ee. | units.it |

| Pseudomonas jessenii (PjTA) | W58M/F86L/R417L | 1-Phenylbutylamine | Enhanced catalytic performance. | units.it |

| (S)-ω-transaminase | F88L/C418G/L | This compound | >200-fold improved conversion activity. | units.it |

| Vibrio fluvialis (VfTA) | F85L/V153A | (S)-Phenylbutylamine | 30-fold increased conversion activity. | nih.gov |

Exploration of Ligand-Receptor Binding Interactions

The exploration of this compound and its derivatives as ligands for specific receptors is an active area of research, particularly in the context of neurological targets. The phenethylamine (B48288) scaffold is a known pharmacophore for several receptor families, including sigma receptors and trace amine-associated receptors (TAARs).

Studies on conformationally restricted analogues have provided insights into potential receptor interactions. For example, a bicyclic 4-phenylbutylamine (B88947) derivative has been shown to bind to σ1, σ2, and GluN2B-NMDA receptors. units.it This suggests that the phenylbutylamine moiety is a viable structural motif for interacting with these targets. Sigma (σ) receptors are implicated in a variety of pathological processes, including neuropathic pain and neurodegenerative disorders, making them attractive targets for drug development. units.it The binding of ligands to the σ1 receptor is a complex, multistep process that can be influenced by the ligand's structure, leading to either agonistic or antagonistic effects. nih.gov The pharmacophore for high-affinity σ1 receptor ligands often includes a protonated nitrogen atom, a feature present in this compound. sigmaaldrich.com

Trace amine-associated receptor 1 (TAAR1) is another key receptor that responds to endogenous trace amines like β-phenethylamine, a structurally related compound. nih.govfrontiersin.org TAAR1 is expressed in brain regions associated with monoaminergic systems and is considered a modulator of their function. nih.govmdpi.com Given the structural similarity, this compound is a plausible candidate for interaction with TAAR1. Ligands for TAAR1 must typically cross the presynaptic membrane to access the intracellularly located receptor. wikipedia.org The activation of TAAR1 can influence neurotransmitter release and has been implicated in the pathophysiology of various neuropsychiatric disorders. nih.govfrontiersin.org

The interaction between a ligand and its receptor is governed by multiple molecular forces, including hydrophobic and polar interactions, which collectively determine binding affinity. mdpi.com The specific binding of a ligand to a receptor, such as this compound to a target like the σ1 receptor or TAAR1, leads to a physiological response. frontiersin.orgwikipedia.org

Mechanistic Studies of Biological Activity: Enzyme Inhibition and Modulation (e.g., Monoamine Oxidase A)

This compound and related phenylalkylamines are investigated for their ability to inhibit or modulate the activity of enzymes like monoamine oxidases (MAOs). MAOs are crucial enzymes in the metabolism of monoamine neurotransmitters and are divided into two isoforms, MAO-A and MAO-B. brieflands.com Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, a mechanism utilized by antidepressant drugs. nih.gov

MAO-A preferentially metabolizes neurotransmitters such as serotonin (B10506) and norepinephrine. brieflands.com While specific kinetic data for the inhibition of MAO-A by this compound is not detailed in the provided search results, the inhibition of MAO-A by related compounds has been studied. For instance, various β-carboline derivatives have been shown to be potent, reversible, and competitive inhibitors of MAO-A, with Ki values in the nanomolar range. nih.gov Studies with 1-methyl-4-phenylpyridine (MPP+), a neurotoxin, also demonstrated competitive inhibition of MAO-A with Ki values in the low micromolar range in human brain mitochondria. researchgate.net These findings establish that the active site of MAO-A can accommodate phenyl-containing amine structures.

The inhibitory potential of a compound against MAO is influenced by its chemical structure. The affinity of an inhibitor can differ between the oxidized and reduced forms of the enzyme. nih.gov For example, amphetamine, a related phenethylamine, acts as a competitive inhibitor for MAO-B, with different affinities for the oxidized (Ki = 0.5 mM) and reduced (Ki = 2.5 mM) forms of the enzyme. nih.gov This highlights the complexity of the inhibitory mechanism.

The study of such enzyme inhibition is critical for understanding the potential pharmacological effects of compounds like this compound.

Table 2: Examples of MAO-A Inhibitors and their Characteristics

| Inhibitor | Type of Inhibition | Target | Ki Value (nM) | Reference |

|---|---|---|---|---|

| Harmine | Reversible, Competitive | MAO-A | 5 | nih.gov |

| 2,9-Dimethylharminium | Reversible, Competitive | MAO-A | 15 | nih.gov |

| Harmaline | Reversible, Competitive | MAO-A | 48 | nih.gov |

| 2-Methylharminium | Reversible, Competitive | MAO-A | 69 | nih.gov |

| MPP+ | Competitive | MAO-A (human brain) | 1300 | researchgate.net |

Investigation as a Structural Scaffold for Designing Bioactive Molecules

The this compound structure, and more broadly the phenethylamine scaffold, is a highly valuable motif in medicinal chemistry for the design and synthesis of new bioactive molecules, particularly those targeting the central nervous system. nih.govnih.gov This scaffold is present in a wide array of pharmaceuticals and endogenous neurotransmitters.

The versatility of the phenethylamine framework allows for structural modifications to optimize activity, selectivity, and pharmacokinetic properties. This process of bioisosteric replacement and structural hopping is a common strategy in drug discovery. For example, replacing a benzene (B151609) ring with a heteroaromatic ring can lead to novel compounds with affinities for different biological targets.

Derivatives of 1-phenylethylamine (B125046), a closely related structure, have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects. ekb.eg These studies demonstrate how the core amine scaffold can be elaborated to generate compounds with diverse pharmacological profiles. The development of such derivatives often involves creating amide linkages or other modifications to the core structure. ekb.eg

In the context of neurological disorders, scaffolds are being engineered to deliver therapeutic agents directly to the nervous system. While not explicitly focused on this compound, the principles of using biocompatible and often biodegradable polymers to create scaffolds for drug delivery are relevant. nih.govnih.gov These scaffolds can be loaded with bioactive molecules to promote tissue regeneration or to treat diseases like Parkinson's and Alzheimer's. nih.gov The chemical properties of the scaffold material and the incorporated drug are critical for achieving the desired therapeutic effect. The phenethylamine moiety, due to its inherent bioactivity, represents an attractive component to incorporate into or deliver from such advanced therapeutic systems.

Exploratory Pharmacological Research: Mechanisms of Action (e.g., in neurobiology, anti-inflammatory pathways)

Exploratory research into the pharmacological effects of this compound and its derivatives has pointed towards potential mechanisms of action in neurobiology and anti-inflammatory pathways.

In neurobiology, the structural similarity of this compound to endogenous trace amines and amphetamine-like psychostimulants suggests its potential interaction with monoaminergic systems. nih.gov A key molecular target in this context is the Trace Amine-Associated Receptor 1 (TAAR1). nih.govfrontiersin.org Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, which has significant implications for neuropsychiatric conditions such as addiction, mood disorders, and schizophrenia. nih.govfrontiersin.org The binding of ligands to TAAR1 can trigger downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels. wikipedia.org Furthermore, the sigma-1 receptor, which is involved in modulating neurotransmitter release and has neuroprotective functions, is another potential target for phenylbutylamine derivatives. units.itsigmaaldrich.com Ligands targeting these receptors are currently under investigation for treating conditions like Alzheimer's disease, stroke, and neuropathic pain. nih.gov

In the realm of anti-inflammatory research, derivatives of phenylbutylamine have shown promise. A study on the biological synthesis and activity of arylalkylamines found that N-p-coumaroyl 4-phenylbutylamine, a derivative of 4-phenylbutylamine, exhibited significant anti-inflammatory activity. semanticscholar.org This finding suggests that the phenylbutylamine scaffold can be a foundation for developing new anti-inflammatory agents. The mechanism of action for such compounds could involve the inhibition of pro-inflammatory pathways. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclo-oxygenase (COX) enzymes, and there is ongoing research to develop novel, non-acidic anti-inflammatory agents with improved safety profiles. jptcp.comderpharmachemica.com The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, is another potential anti-inflammatory mechanism, as MAO activity can influence inflammatory processes. brieflands.com

Table 3: Investigated Pharmacological Activities and Potential Mechanisms of Phenylbutylamine Derivatives

| Derivative/Scaffold | Pharmacological Area | Potential Mechanism/Target | Reference |

|---|---|---|---|

| Phenylbutylamine scaffold | Neurobiology | Modulation of σ1, σ2, and GluN2B-NMDA receptors. | units.it |

| Phenethylamine scaffold | Neurobiology | Agonism at Trace Amine-Associated Receptor 1 (TAAR1). | nih.govfrontiersin.org |

| N-p-coumaroyl 4-phenylbutylamine | Anti-inflammatory | Inhibition of inflammatory pathways. | semanticscholar.org |

| Phenethylamine scaffold | Anti-inflammatory | Inhibition of Monoamine Oxidase A (MAO-A). | brieflands.com |

Future Research Trajectories and Broader Industrial Implications

Development of Highly Efficient and Sustainable Processes for Chiral Amine Production

The industrial synthesis of chiral amines, including (S)-1-Phenylbutylamine, is undergoing a significant transformation, moving away from classical chemical methods that often generate substantial waste and lack sustainability. bohrium.com The future lies in the development of highly efficient biocatalytic processes that are both economically viable and environmentally benign. instituteofsustainabilitystudies.com A primary focus is the use of enzymes, particularly amine transaminases (ATAs), which offer a greener alternative by operating under mild, aqueous conditions with high stereoselectivity. bohrium.commdpi.com

Strategies to enhance the efficiency and sustainability of these processes are a key area of research. Enzyme immobilization is a critical technique, as it improves enzyme stability, enables reuse, and simplifies product recovery, thereby reducing costs associated with enzyme production. dovepress.comnih.gov For instance, immobilizing ω-transaminase from Vibrio fluvialis on chitosan (B1678972) beads has been shown to enhance stability and reusability. dovepress.com Furthermore, continuous flow-mode processing presents significant opportunities for the biocatalytic production of chiral amines. bohrium.com This approach can lead to enhanced productivity, better scalability, and the potential for integration with other reaction steps in a cascade synthesis, pushing the boundaries of process efficiency. bohrium.com Overcoming challenges such as substrate and product inhibition and unfavorable thermodynamic equilibria remains a central goal, with ongoing research exploring solutions like in situ product removal and equilibrium shifting. bohrium.comacs.org

Advancements in Enzyme Engineering for Expanded Substrate Promiscuity and Catalytic Efficiency

Structure-guided molecular modifications, leveraging 3D structures and catalytic mechanisms, have proven to be a transformative strategy. mdpi.com For example, engineering the active site of ω-transaminases to enlarge the substrate-binding pockets is a common and effective approach. Research on the (S)-ω-transaminase from Chromobacterium violaceum (CvTA) demonstrated that mutating residues in the small binding pocket could dramatically improve activity. Specifically, double mutants F88L/C418(G/L) exhibited a more than 200-fold increase in activity for the conversion of this compound. nih.govacs.org Similarly, engineering efforts on an (S)-selective ω-TA from Pseudomonas jessenii (PjTA), which initially showed no activity for 1-phenylbutylamine, resulted in a triple mutant (W58M/F86L/R417L) with significantly enhanced activity for its synthesis. mdpi.comacs.org These advancements highlight a clear trajectory toward creating custom-designed enzymes capable of producing a wide range of valuable chiral amines.

Table 1: Engineered ω-Transaminases for the Synthesis of this compound and Other Bulky Amines

| Enzyme Origin | Wild-Type Enzyme | Mutations | Target Substrate/Reaction | Improvement | Reference(s) |

| Chromobacterium violaceum | CvTA | F88L/C418(G/L) | This compound conversion | >200-fold improved activity | nih.govacs.org |

| Chromobacterium violaceum | CvTA | L59A | Asymmetric synthesis of this compound | Production in enantiomerically pure form (>99% ee) | mdpi.comnih.gov |

| Vibrio fluvialis | VfTA | F85L/V153A | Activity toward (S)-Phenylbutylamine | 26-fold increase in activity | nih.gov |

| Pseudomonas jessenii | PjTA | W58M/F86L/R417L | Synthesis of 1-Phenylbutylamine | Enhanced activity (wild-type was inactive) | mdpi.comacs.org |

Novel Applications in Emerging Pharmaceutical and Specialty Chemical Sectors

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value products, particularly in the pharmaceutical and agrochemical industries. almacgroup.com this compound and its structural analogs are valuable chiral intermediates for creating more complex molecules. sigmaaldrich.comresearchgate.net The development of efficient and sustainable routes to produce these amines directly fuels innovation in these sectors by making key structural motifs more accessible and affordable. d-nb.info

Future applications are expected to expand beyond current uses. In pharmaceuticals, derivatives of phenylbutylamine are being explored for their effects on the central nervous system, suggesting potential for new therapies for neurological and psychiatric conditions. lookchem.com The ability to efficiently synthesize specific enantiomers like this compound is critical, as different enantiomers can have vastly different physiological effects. bohrium.com In the specialty chemicals sector, there is growing demand for bio-based and sustainable materials. europa.euitene.com Chiral amines could find novel applications as components in the synthesis of new polymers, surfactants, and other performance materials where specific stereochemistry can impart unique properties. europa.eu As biocatalytic production methods become more robust and cost-effective, the economic barrier to exploring these novel applications will be significantly lowered.

Synergistic Integration of Computational Design with Experimental Methodologies

The design of highly efficient enzymes is increasingly driven by a powerful synergy between computational modeling and experimental validation. dovepress.com This integrated approach accelerates the enzyme engineering process far beyond what is possible with directed evolution or rational design alone. almacgroup.com Computational tools such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations allow researchers to predict how specific mutations will affect an enzyme's structure, stability, and catalytic function. acs.orgnih.gov

This strategy has been successfully applied to engineer transaminases for bulky substrates like the precursor to this compound. For instance, computational redesign was used to expand the substrate scope of an ω-transaminase from Pseudomonas jessenii (PjTA-R6). acs.org By modeling the enzyme's active site, researchers identified key residues, such as Trp58, that could be mutated to better accommodate bulky substrates. acs.org The computationally predicted variants were then synthesized and tested in the lab, confirming their enhanced performance. acs.org Similarly, a combination of in silico tools and in vitro studies was used to engineer a Vibrio fluvialis transaminase, resulting in a variant with a more than 1700-fold improvement in reaction rate for a bulky aromatic ketone. almacgroup.com This iterative cycle of computational prediction followed by experimental verification is a cornerstone of modern biocatalyst development and will continue to drive future breakthroughs. nih.gov

Contribution to Principles of Green Chemistry and Sustainable Synthesis

The development and application of engineered biocatalysts for the synthesis of this compound directly align with the core tenets of Green Chemistry. yale.edusigmaaldrich.com This approach offers a tangible pathway to reduce the environmental impact of chemical manufacturing. instituteofsustainabilitystudies.com The industrial synthesis of the diabetes drug sitagliptin, which utilizes an engineered transaminase, famously won a Presidential Green Chemistry Challenge Award and serves as a prime example of the potential of this technology. mdpi.com The enzymatic route increased the total yield by 13% and productivity by 53% while cutting total waste by 19%. mdpi.com

The enzymatic production of chiral amines embodies several of the 12 Principles of Green Chemistry:

Prevention: Biocatalytic processes are designed to be highly selective, minimizing the formation of byproducts and waste compared to many traditional chemical routes. instituteofsustainabilitystudies.comacs.org

Atom Economy: Asymmetric synthesis via enzymes maximizes the incorporation of reactant atoms into the final product, a significant improvement over chiral resolutions which have a maximum theoretical yield of 50%. bohrium.comacs.org

Less Hazardous Chemical Syntheses: These processes use and generate substances with little to no toxicity, operating in water under mild temperature and pressure conditions. yale.edusigmaaldrich.com

Catalysis: Enzymes are highly efficient and selective catalysts, superior to stoichiometric reagents that are consumed in the reaction and generate waste. yale.eduacs.org

Use of Renewable Feedstocks: Future integration with biorefineries could allow for the use of renewable raw materials to produce both the chemical precursors and the energy needed for the synthesis. europa.eu

Design for Degradation: Enzymes themselves are biodegradable, posing no persistent threat to the environment at the end of their useful life. bohrium.com

By advancing these principles, the ongoing research into the sustainable synthesis of compounds like this compound contributes significantly to the chemical industry's transition towards a more sustainable and circular economy. itene.com

Q & A

Q. What are the key physicochemical properties of (S)-1-Phenylbutylamine, and how are they characterized in research settings?

this compound (C₁₀H₁₅N, MW 149.24 g/mol) is a chiral amine used in asymmetric synthesis. Key properties include its liquid state at room temperature (for analogs, see boiling points in related compounds) and enantiomeric purity. Characterization methods involve nuclear magnetic resonance (NMR) for structural confirmation, chiral high-performance liquid chromatography (HPLC) for enantiomeric excess determination, and turbidity measurements to assess nucleation inhibition efficacy in resolution processes .

Q. How does this compound function as a chiral additive in Dutch Resolution, and what experimental parameters are critical for its application?

The compound acts as a nucleation inhibitor by delaying crystallization of undesired enantiomers, thereby improving enantiomeric excess. Critical parameters include additive concentration (optimized via turbidity experiments), temperature gradients during crystallization, and structural analogs (e.g., 1-phenylethylamine derivatives) to establish structure-activity relationships. Experimental validation requires controlled cooling rates and real-time monitoring of turbidity .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory data in the synthesis or application of this compound?

Contradictions in synthesis yields or resolution efficiency can be addressed by:

- Cross-validating results using orthogonal techniques (e.g., chiral HPLC vs. polarimetry).

- Replicating experiments under varied conditions (solvent systems, temperatures).

- Consulting multi-source databases (CAS Common Chemistry, PubChem) to verify physicochemical properties and resolve nomenclature ambiguities .

Q. How can enzyme engineering approaches overcome limitations in the biocatalytic synthesis of this compound?

Rational design and saturation mutagenesis of (S)-amine transaminases can expand substrate specificity. For example, substituting residues in the enzyme's small binding pocket with smaller amino acids (e.g., glycine or alanine) enhances activity toward bulkier substrates like this compound. Mutant efficiency is validated via activity assays and molecular docking .

Q. What strategies optimize the additive concentration of this compound in nucleation inhibition studies?

Conduct gradient experiments (e.g., 0.1–10 mol%) with real-time turbidity measurements to identify the minimal effective concentration. Correlate turbidity profiles with enantiomeric excess (via chiral HPLC) and apply response surface methodology (RSM) for multi-variable optimization .

Methodological Guidance

Q. How should researchers design experiments to validate the role of this compound in chiral resolution processes?

- Use factorial designs to test variables like additive concentration, cooling rates, and resolving agent ratios.

- Include control groups without additives.

- Quantify enantiomeric excess via chiral HPLC and analyze crystal modifications via X-ray crystallography.

- Apply ANOVA to identify statistically significant factors .

Q. What systematic approaches are effective for literature reviews on this compound's applications?

- Search chemistry databases (SciFinder, Reaxys) using CAS Registry Numbers (e.g., 3789-60-4) and keywords like "nucleation inhibition."

- Filter results by study type (experimental vs. computational) and publication date.

- Critically appraise sources using criteria from , such as distinguishing primary literature from patents and verifying data through platforms like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.